VBIT-12
Overview
Description
VBIT-12 is a chemical compound known for its role as a potent inhibitor of voltage-dependent anion-selective channel 1 (VDAC1). VDAC1 is a protein located in the outer mitochondrial membrane and is involved in the regulation of metabolic and energetic cross-talk between mitochondria and the rest of the cell. This compound has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and conditions involving mitochondrial dysfunction .
Mechanism of Action
- VBIT-12 primarily targets the voltage-dependent anion channel 1 (VDAC1). VDAC1 is a multi-functional channel located at the outer mitochondrial membrane. It acts as a mitochondrial gatekeeper, controlling metabolic and energetic communication between mitochondria and the rest of the cell. Additionally, VDAC1 plays a crucial role in mitochondria-mediated apoptosis .
- This compound directly interacts with purified VDAC1. By doing so, it reduces the channel conductance of VDAC1 and prevents its oligomerization. This inhibition of VDAC1 oligomerization leads to downstream effects, including the prevention of apoptosis and associated processes such as reactive oxygen species (ROS) production and increased cytosolic calcium levels .
- VDAC1 is involved in various cellular pathways, including energy metabolism, transport of metabolites, and apoptosis. By inhibiting VDAC1 oligomerization, this compound impacts these pathways, potentially altering cellular homeostasis and survival .
- The molecular and cellular effects of this compound’s action include preventing apoptosis by modulating VDAC1 function. In neuronal cultures, this compound rescued cell death induced by mutant superoxide dismutase 1 (SOD1), a protein associated with amyotrophic lateral sclerosis (ALS). Additionally, this compound administration improved muscle endurance in mutant SOD1G93A mice, suggesting its potential as an ALS therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.
Molecular Mechanism
The molecular mechanism of N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VBIT-12 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of a piperidine ring structure, which is a common scaffold in many bioactive molecules.
Introduction of Functional Groups: Various functional groups are introduced to the piperidine ring to enhance its biological activity. This includes the addition of a naphthalenylmethyl group and a phenylamino group.
Final Coupling Reaction: The final step involves coupling the modified piperidine ring with glycine to form the complete this compound molecule
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
VBIT-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .
Scientific Research Applications
VBIT-12 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: this compound has been studied for its potential to protect against neuronal cell death in conditions such as Alzheimer’s disease and amyotrophic lateral sclerosis (ALS). .
Mitochondrial Studies: This compound is used to study the role of VDAC1 in mitochondrial function and its impact on cellular metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
VBIT-4: Another potent inhibitor of VDAC1, similar to VBIT-12, but with different pharmacokinetic properties.
Erastin: A compound that targets VDAC1 but induces ferroptosis, a form of cell death distinct from apoptosis.
DIDS (4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid): A general inhibitor of anion channels, including VDAC1, but less specific than this compound
Uniqueness of this compound
This compound is unique in its high specificity for VDAC1 and its ability to prevent VDAC1 oligomerization without affecting other cellular processes. This specificity makes it a valuable tool for studying mitochondrial function and developing targeted therapies for diseases involving mitochondrial dysfunction .
Properties
IUPAC Name |
2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHWOWCHGYSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VBIT-12 interact with its target and what are the downstream effects?
A1: this compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, this compound helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.
Q2: What is the in vitro and in vivo efficacy of this compound in models of disease?
A2: In vitro, this compound demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while this compound administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, this compound administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []
Q3: What are the potential applications of this compound based on current research?
A3: Based on its mechanism of action and observed effects, this compound holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.